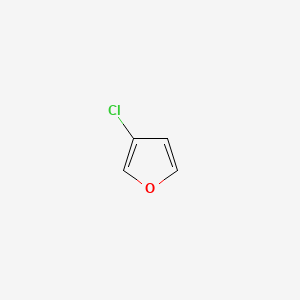

3-Chlorofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chlorofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO/c5-4-1-2-6-3-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPBBGANXNRTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198728 | |

| Record name | 3-Chlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50689-17-3 | |

| Record name | 3-Chlorofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50689-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050689173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Chlorofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorofuran is a halogenated heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and reactivity of this compound. Detailed experimental protocols, quantitative data, and key reaction pathways are presented to serve as a practical resource for researchers in the field.

Introduction

Furan (B31954) and its derivatives are fundamental five-membered heterocyclic scaffolds found in a wide array of natural products and biologically active compounds. The introduction of a halogen atom, such as chlorine, onto the furan ring significantly modifies its chemical reactivity and provides a handle for further functionalization. This compound, in particular, offers a unique substitution pattern that is not as readily accessible as the 2- or 5-positions of the furan ring. This guide aims to consolidate the available information on this compound, with a focus on its synthesis and chemical behavior, to facilitate its application in research and development, especially in the context of drug discovery. Halogenated organic molecules play a crucial role in the pharmaceutical industry, with a significant number of approved drugs containing at least one chlorine atom.[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the manipulation of furan precursors or the construction of the furan ring itself. One documented method involves the reaction of the alkali metal salt of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid with an alkali metal base in water under elevated temperature and pressure.[2]

Synthesis from exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid

This method, detailed in a patent, provides a pathway to 3-halofurans from readily available starting materials.[2] The overall transformation can be visualized as a retro-Diels-Alder reaction coupled with decarboxylation and dehydrohalogenation.

Caption: Synthetic pathway to this compound.

Experimental Protocol:

A detailed experimental protocol based on the patent literature is as follows:

-

Preparation of the Reactant Mixture: An aqueous solution of an alkali metal salt of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid is prepared. To this, a solution of an alkali metal base (e.g., sodium hydroxide (B78521) or potassium hydroxide) is added.

-

Reaction Conditions: The mixture is heated in a pressure vessel to a temperature between 125 °C and 200 °C. The reaction is maintained at super-atmospheric pressure.[2]

-

Product Isolation: After the reaction is complete, the reaction mixture is cooled. The this compound product is then recovered from the mixture, typically through distillation.

Physical and Spectroscopic Properties

This compound is a colorless liquid at room temperature. A summary of its key physical and spectroscopic properties is provided in the tables below for easy reference.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClO | [3] |

| Molecular Weight | 102.52 g/mol | [3] |

| Boiling Point | Not explicitly found | |

| Density | Not explicitly found | |

| Refractive Index | Not explicitly found |

Spectroscopic Data

| Spectroscopy | Key Data |

| ¹H NMR | Data not explicitly found in a structured format. |

| ¹³C NMR | Data not explicitly found in a structured format. |

| IR Spectroscopy | Data not explicitly found in a structured format. |

| Mass Spectrometry | Data not explicitly found in a structured format. |

Reactivity of this compound

The reactivity of this compound is influenced by the electron-rich nature of the furan ring and the presence of the electron-withdrawing chlorine atom at the 3-position. This leads to a distinct reactivity profile compared to unsubstituted furan or 2-halofurans.

Electrophilic Substitution

Furan generally undergoes electrophilic substitution preferentially at the 2- and 5-positions due to the greater stabilization of the cationic intermediate. The presence of a deactivating chloro group at the 3-position is expected to decrease the overall reactivity of the ring towards electrophiles. However, electrophilic attack is still anticipated to favor the adjacent 2- and 5-positions.

Caption: Electrophilic substitution of this compound.

Lithiation and Reaction with Electrophiles

Halogen-metal exchange is a common strategy to generate functionalized furans. 3-Bromofuran is known to undergo lithium-halogen exchange with n-butyllithium to form 3-lithiofuran.[] A similar reaction would be expected with this compound, although potentially requiring more forcing conditions. The resulting 3-lithiofuran is a versatile nucleophile that can react with a variety of electrophiles to introduce substituents at the 3-position. It is important to note that 3-lithiofuran can rearrange to the more stable 2-lithiofuran (B141411) at temperatures above -40 °C.[]

Caption: Lithiation and subsequent reactions of this compound.

Diels-Alder Reaction

Furan can act as a diene in the Diels-Alder reaction. This compound is also expected to participate in [4+2] cycloadditions with suitable dienophiles. The presence of the chloro substituent may influence the regioselectivity and stereoselectivity of the cycloaddition. For instance, this compound has been shown to react with maleic anhydride (B1165640) in a Diels-Alder fashion.[2]

Caption: Diels-Alder reaction of this compound.

Applications in Drug Development

Conclusion

This compound is a versatile heterocyclic compound with a rich and underexplored chemistry. This guide has provided an overview of its synthesis, properties, and reactivity, highlighting its potential as a building block in organic synthesis and medicinal chemistry. The detailed experimental protocol for its synthesis from a readily available precursor offers a practical starting point for researchers. Further exploration of the reactivity of this compound and its application in the synthesis of novel bioactive molecules is warranted and holds promise for the development of new therapeutic agents.

References

3-Chlorofuran: A Technical Guide for Researchers and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of 3-Chlorofuran, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This guide collates available data on its physical and chemical properties, spectral characteristics, and safety information. It also explores its synthetic pathways, chemical reactivity, and potential applications as a building block in the development of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is a halogenated derivative of furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom. The presence of a chlorine atom at the 3-position significantly influences its electronic properties and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₃ClO | [1] |

| Molecular Weight | 102.52 g/mol | [1] |

| CAS Number | 50689-17-3 | [1] |

| Appearance | Colorless liquid | Inferred from general properties |

| Boiling Point | 77.9 °C at 760 mmHg | |

| Density | 1.217 g/cm³ | |

| Refractive Index | 1.469 | |

| Flash Point | 0.9 °C |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available spectral information.

Table 2: Spectral Data of this compound

| Spectrum Type | Key Features and Notes |

| ¹H NMR | Data not explicitly found in the search results. Expected signals would be in the aromatic region, with splitting patterns characteristic of a 2,3,5-trisubstituted furan. |

| ¹³C NMR | References to ¹³C NMR data exist, but specific chemical shifts were not retrieved. The carbon attached to the chlorine atom would show a characteristic downfield shift. |

| Mass Spectrometry | The NIST Mass Spectrometry Data Center provides data for this compound. The mass spectrum would show a characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). |

| Infrared (IR) | IR spectral data was not explicitly found. Expected characteristic bands would include C-H stretching for the aromatic ring, C-O-C stretching of the furan ring, and a C-Cl stretching vibration. |

Synthesis of this compound

The synthesis of 3-substituted furans can be challenging due to the preferential electrophilic substitution and lithiation at the 2- and 5-positions of the furan ring. However, specific methods for the preparation of 3-halofurans have been developed.

Experimental Protocol: Synthesis from a Dihalo-Endoxohexahydrophthalic Acid Salt

A patented method describes the preparation of this compound from an alkali metal or alkaline earth salt of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid.[2]

-

Reactants : An alkali metal or alkaline earth salt of exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid and an alkali metal or alkaline earth base.[2]

-

Reaction Conditions : The reactants are mixed and heated to a temperature above 100°C.[2]

-

Reaction Outcome : The reaction produces this compound, which is then recovered from the reaction mixture.[2]

-

Note : This process is also applicable for the synthesis of 3-bromofuran (B129083) using the corresponding bromo-substituted starting material.[2]

Chemical Reactivity

The reactivity of the furan nucleus is significantly influenced by substituents. While specific reactivity studies on this compound are not extensively detailed in the provided search results, the general reactivity of furans and halofurans can provide insights.

-

Electrophilic Substitution : The furan ring is generally susceptible to electrophilic attack, preferentially at the α-positions (2 and 5). The presence of an electron-withdrawing chlorine atom at the 3-position would deactivate the ring towards electrophilic substitution.

-

Metallation : Furans can be deprotonated using strong bases like organolithium reagents, typically at the α-positions. 3-Halofurans can undergo metal-halogen exchange. For instance, 3-bromofuran can be converted to 3-lithiofuran, which can then react with various electrophiles.[3] It is plausible that this compound could undergo similar reactions, although potentially under different conditions due to the stronger C-Cl bond compared to C-Br.

-

Diels-Alder Reaction : Furans can act as dienes in Diels-Alder reactions. The aromaticity of the furan ring, however, reduces its reactivity compared to non-aromatic dienes. The presence of electron-withdrawing groups can influence the dienophilic character of the furan ring. Theoretical studies on 3-nitrofuran suggest its potential to act as a dienophile in polar Diels-Alder reactions.[4]

Applications in Drug Development

Halogenated heterocyclic compounds are of significant interest in medicinal chemistry. The introduction of a chlorine atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6]

While specific examples of drug candidates synthesized directly from this compound were not prominently featured in the search results, furan derivatives, in general, exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] Chlorinated compounds are key components in numerous FDA-approved drugs, highlighting the importance of chloro-containing building blocks in pharmaceutical research.[5][6]

This compound can be considered a valuable building block for accessing novel 3-substituted furan derivatives, which are otherwise difficult to synthesize. These derivatives could then be incorporated into larger molecules to explore their therapeutic potential. The furan scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in many bioactive molecules.[7]

Safety and Handling

This compound is classified as a flammable liquid and vapor. Standard laboratory safety precautions should be taken when handling this compound, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as gloves and safety glasses. It should be stored away from heat, sparks, and open flames.

Conclusion

This compound is a halogenated heterocyclic compound with potential as a synthetic intermediate in organic chemistry and drug discovery. While detailed experimental protocols and specific applications in medicinal chemistry are not extensively documented in publicly available literature, its known physical properties and the general reactivity of the furan nucleus suggest its utility in the synthesis of novel 3-substituted furan derivatives. Further research into the reactivity and applications of this compound could unveil new avenues for the development of innovative therapeutic agents.

References

- 1. Furan, 3-chloro- | C4H3ClO | CID 3016547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. sciforum.net [sciforum.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Chlorofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 3-chlorofuran, a heterocyclic compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from computational chemistry databases, spectroscopic data of related compounds, and established synthetic methodologies. The guide presents calculated geometric parameters, spectroscopic information, and a plausible synthetic route, offering a valuable resource for researchers working with this and similar furan (B31954) derivatives.

Introduction

Furan and its derivatives are fundamental five-membered aromatic heterocyclic compounds that are integral to a vast array of natural products, pharmaceuticals, and functional materials. The introduction of a halogen substituent, such as chlorine, onto the furan ring can significantly alter its electronic properties, reactivity, and biological activity. This compound, in particular, presents a unique substitution pattern that influences its chemical behavior, making it a valuable, albeit less studied, building block in organic synthesis. Understanding the intricacies of its molecular structure and bonding is paramount for predicting its reactivity, designing novel synthetic routes, and developing new molecules with desired properties. This guide aims to provide a detailed technical overview of this compound, focusing on its molecular geometry, bonding characteristics, and synthetic accessibility.

Molecular Structure and Bonding

Direct experimental determination of the molecular structure of this compound through techniques like gas-phase electron diffraction or microwave spectroscopy has not been extensively reported in the literature. However, a wealth of information can be gleaned from computational chemistry, which provides highly accurate predictions of molecular geometries and electronic properties.

Molecular Geometry

The molecular structure of this compound is planar, belonging to the Cs point group. The geometry has been optimized using computational methods, and the key structural parameters are summarized in the tables below. These values are primarily sourced from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB), which aggregates data from various computational studies.

Table 1: Calculated Bond Lengths of this compound

| Bond | Bond Length (Å) |

| O1 - C2 | 1.365 |

| C2 - C3 | 1.355 |

| C3 - C4 | 1.428 |

| C4 - C5 | 1.358 |

| C5 - O1 | 1.368 |

| C3 - Cl6 | 1.725 |

| C2 - H7 | 1.077 |

| C4 - H8 | 1.078 |

| C5 - H9 | 1.077 |

Data sourced from computational chemistry databases.

Table 2: Calculated Bond Angles of this compound

| Atoms | Bond Angle (°) |

| C5 - O1 - C2 | 106.3 |

| O1 - C2 - C3 | 110.8 |

| C2 - C3 - C4 | 106.0 |

| C3 - C4 - C5 | 106.1 |

| C4 - C5 - O1 | 110.8 |

| C2 - C3 - Cl6 | 127.3 |

| C4 - C3 - Cl6 | 126.7 |

| O1 - C2 - H7 | 115.8 |

| C3 - C2 - H7 | 133.4 |

| C3 - C4 - H8 | 128.0 |

| C5 - C4 - H8 | 125.9 |

| O1 - C5 - H9 | 115.7 |

| C4 - C5 - H9 | 133.5 |

Data sourced from computational chemistry databases.

Table 3: Calculated Dihedral Angles of this compound

| Atoms | Dihedral Angle (°) |

| O1 - C2 - C3 - C4 | 0.0 |

| C2 - C3 - C4 - C5 | 0.0 |

| C3 - C4 - C5 - O1 | 0.0 |

| C4 - C5 - O1 - C2 | 0.0 |

| C5 - O1 - C2 - C3 | 0.0 |

| Cl6 - C3 - C2 - H7 | 180.0 |

| Cl6 - C3 - C4 - H8 | 180.0 |

Data sourced from computational chemistry databases, confirming the planarity of the molecule.

Bonding and Electronic Structure

The bonding in this compound is characterized by the aromaticity of the furan ring, which is influenced by the electronegative chlorine substituent. The furan ring is a π-electron rich system, with the lone pairs on the oxygen atom participating in the aromatic sextet. The chlorine atom at the 3-position acts as an electron-withdrawing group through induction, while also potentially participating in resonance through its lone pairs. This interplay of inductive and resonance effects modulates the electron density distribution around the ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Spectroscopic Properties

Spectroscopic data is fundamental for the identification and characterization of molecules. For this compound, comprehensive experimental spectroscopic data is sparse.

NMR Spectroscopy

Table 4: 13C NMR Chemical Shifts of 3-Substituted Furans

| Substituent | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |

| H | 142.8 | 109.7 | 109.7 | 142.8 | Varies |

| Cl | 139.9 | 111.4 | 108.8 | 143.5 | [Gronowitz et al., 1975] |

| Br | 141.6 | 98.7 | 111.9 | 144.1 | [Gronowitz et al., 1975] |

| I | 144.3 | 73.8 | 113.6 | 144.4 | [Gronowitz et al., 1975] |

Note: The data for this compound is from a 1975 publication and should be considered in that context. Modern high-field NMR might provide more precise values.

Experimental Protocol: 13C NMR Spectroscopy (General)

A general protocol for acquiring 13C NMR spectra of furan derivatives would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-50 mg of the purified this compound in a deuterated solvent (e.g., CDCl3, acetone-d6) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution and lineshape.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30).

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses to allow for full relaxation of the carbon nuclei.

-

Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, due to the low natural abundance of 13C.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the chemical shift scale to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Vibrational Spectroscopy

Table 5: Calculated Vibrational Frequencies of this compound

| Frequency (cm-1) | Symmetry | Description (Major Contribution) |

| 3160 | A' | C-H stretch |

| 3145 | A' | C-H stretch |

| 3120 | A' | C-H stretch |

| 1610 | A' | C=C stretch |

| 1505 | A' | C=C stretch |

| 1380 | A' | In-plane C-H bend |

| 1250 | A' | Ring breathing |

| 1150 | A' | In-plane C-H bend |

| 1080 | A' | Ring deformation |

| 1020 | A' | In-plane C-H bend |

| 870 | A'' | Out-of-plane C-H bend |

| 820 | A' | C-Cl stretch |

| 740 | A'' | Out-of-plane ring deformation |

| 600 | A'' | Out-of-plane C-H bend |

| 550 | A'' | Out-of-plane ring deformation |

Data sourced from computational chemistry databases. These are calculated values and may differ from experimental results.

Synthesis of this compound

The synthesis of this compound is not as straightforward as that of its 2-chloro isomer due to the regioselectivity of electrophilic substitution on the furan ring. Direct chlorination of furan typically yields 2-chlorofuran (B3031412) and 2,5-dichlorofuran. Therefore, indirect methods are generally employed. An early method reported in a 1956 patent involves the decarboxylation of a dichlorinated precursor. More modern approaches often rely on the construction of the furan ring with the chlorine substituent already in place.

Representative Synthetic Protocol (Conceptual)

A plausible modern approach could involve the cyclization of a suitably substituted acyclic precursor. The following is a conceptual workflow based on general methods for the synthesis of substituted furans.

Experimental Protocol (General, based on literature for substituted furans):

-

Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suitable solvent (e.g., toluene, DMF).

-

Reagent Addition: The starting materials, such as an appropriate β-dicarbonyl compound and a chlorinated electrophile, are added to the flask. A base (e.g., NaH, K2CO3) or an acid catalyst (e.g., p-toluenesulfonic acid) is then added portion-wise at a controlled temperature.

-

Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with water or a dilute aqueous acid/base solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound, supplemented by a conceptual synthetic pathway. While direct experimental data for this compound is limited, computational chemistry provides a robust framework for understanding its geometric and electronic characteristics. The presented data and protocols serve as a valuable resource for chemists and pharmaceutical scientists, enabling a better understanding of this important heterocyclic building block and facilitating its application in the synthesis of novel and complex molecules. Further experimental work is encouraged to validate the computational predictions and to develop more efficient and scalable synthetic routes to this compound.

An In-depth Technical Guide to the Spectroscopic Data of 3-Chlorofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorofuran. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed spectroscopic profile based on established principles of spectroscopy and data from analogous compounds. This guide includes data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring such data and includes a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound. The ¹H NMR and IR data are predicted based on the analysis of furan (B31954) and its substituted derivatives, while the ¹³C NMR and Mass Spectrometry data are based on available experimental information.

Table 1: Predicted ¹H NMR Spectroscopic Data of this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~7.3 - 7.5 | Doublet of Doublets | J(H2,H4) ≈ 0.8 Hz, J(H2,H5) ≈ 1.5 Hz |

| H-4 | ~6.3 - 6.5 | Doublet of Doublets | J(H4,H2) ≈ 0.8 Hz, J(H4,H5) ≈ 3.3 Hz |

| H-5 | ~7.4 - 7.6 | Doublet of Doublets | J(H5,H2) ≈ 1.5 Hz, J(H5,H4) ≈ 3.3 Hz |

| Solvent: CDCl₃, Reference: TMS (0.00 ppm). Predictions are based on typical values for substituted furans.[1] |

Table 2: Experimental ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 140.2 |

| C-3 | 118.9 |

| C-4 | 109.8 |

| C-5 | 143.8 |

| Solvent: Acetone-d6. Data obtained from SpectraBase.[2] |

Table 3: Predicted Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 - 3150 | Medium | =C-H Stretch |

| ~1610 - 1630 | Medium | C=C Stretch (furan ring) |

| ~1500 - 1520 | Medium | C=C Stretch (furan ring) |

| ~1050 - 1250 | Strong | C-O-C Stretch |

| ~870 - 890 | Strong | C-H Out-of-plane Bending |

| ~740 - 780 | Strong | C-Cl Stretch |

| Predictions are based on characteristic absorption frequencies for halogenated furan derivatives. |

Table 4: Experimental Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity | Assignment |

| 102 | 100 | [M]⁺ (³⁵Cl isotope) |

| 104 | 32 | [M]⁺ (³⁷Cl isotope) |

| 73 | Moderate | [M-CHO]⁺ |

| 67 | Moderate | [M-Cl]⁺ |

| 38 | High | [C₃H₂]⁺ |

| Data obtained from the NIST Mass Spectrometry Data Center.[3] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and calibrated against the TMS reference.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and placing it in a liquid cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

-

Data Acquisition: The sample is vaporized and separated by the gas chromatography column before entering the mass spectrometer. In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives structural information.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 3-Chlorofuran

IUPAC Name: 3-chlorofuran CAS Number: 50689-17-3

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers the compound's chemical properties, spectroscopic data, and safety information. Due to the limited availability of published research specifically on this compound, this guide also includes relevant data and protocols from closely related furan (B31954) derivatives to provide a broader context for its potential reactivity and biological activity.

Chemical and Physical Properties

This compound is a five-membered aromatic heterocycle containing one oxygen atom, with a chlorine atom substituted at the 3-position. Its chemical structure and basic properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClO | --INVALID-LINK-- |

| Molecular Weight | 102.52 g/mol | --INVALID-LINK-- |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | 77.9 °C at 760 mmHg (Predicted) | |

| Density | 1.217 g/cm³ (Predicted) | |

| LogP | 1.933 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

| Technique | Data Description | Source |

| ¹³C NMR | Spectral data is available, providing insights into the carbon framework of the molecule. | --INVALID-LINK-- |

| Mass Spectrometry | Mass spectral data is available through the National Institute of Standards and Technology (NIST) database. | --INVALID-LINK-- |

| Infrared (IR) Spectroscopy | While a specific spectrum for this compound is not readily available, characteristic furan ring and C-Cl stretching frequencies would be expected. | |

| ¹H NMR | Detailed proton NMR data is not currently available in public databases. |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not widely available in the public domain. However, general synthetic strategies for substituted furans can be adapted. One plausible approach involves the modification of a pre-existing furan ring.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted furan, which could be conceptually applied to the synthesis of this compound.

Caption: A conceptual workflow for the synthesis of this compound.

Reactivity and Potential Applications

The reactivity of the furan ring is influenced by the presence of the chlorine atom. The electron-withdrawing nature of chlorine can affect the aromaticity and susceptibility to electrophilic or nucleophilic attack. Furan and its derivatives are known to be versatile building blocks in organic synthesis and have been explored for their utility in medicinal chemistry.

Logical Relationship in Drug Discovery

The furan scaffold is present in numerous biologically active compounds. The introduction of a chlorine atom can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Caption: The role of chlorination of a furan scaffold in modifying properties for drug discovery.

Biological Activity and Toxicology

Specific toxicological and pharmacological data for this compound are limited. However, studies on related halogenated furans and furanones have indicated potential for biological activity, including cytotoxicity. It is important to note that furan itself is a known hepatotoxin and carcinogen in rodents. The metabolic activation of the furan ring can lead to reactive intermediates.

Hypothetical Metabolic Activation Pathway

The following diagram illustrates a hypothetical metabolic pathway for a furan derivative, leading to a reactive intermediate. This is a generalized pathway and has not been specifically confirmed for this compound.

Caption: A generalized metabolic pathway for furan derivatives.

Safety Information

Based on the Safety Data Sheet (SDS) for this compound, the compound is classified as a flammable liquid. Standard laboratory safety precautions should be followed when handling this chemical.

| Hazard Statement | Precautionary Statement |

| Highly flammable liquid and vapor. | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Conclusion

This compound is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While specific data on its synthesis, reactivity, and biological activity are not extensively documented in publicly available literature, this guide provides a summary of the known information and draws upon data from related compounds to offer a broader perspective for researchers. Further investigation is required to fully characterize the properties and potential of this compound.

Unveiling the Synthesis of 3-Chlorofuran: A Journey Through Time

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-chlorofuran, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science, has a history rooted in the early explorations of furan (B31954) chemistry. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, presenting key methodologies from seminal early works to contemporary approaches. Detailed experimental protocols, comparative data, and visual representations of synthetic pathways are included to offer a thorough understanding for researchers and professionals in the field.

Historical Perspective: The Dawn of Halogenated Furans

The genesis of this compound synthesis can be traced back to the foundational work on halogen derivatives of furan. A pivotal 1930 publication by Shepard, Winslow, and Johnson in the Journal of the American Chemical Society, titled "THE SIMPLE HALOGEN DERIVATIVES OF FURAN," laid the groundwork for the synthesis of various halogenated furans.[1][2] While this paper is more widely cited for its description of other halofurans, the methodologies explored would have paved the way for the eventual synthesis of the 3-chloro isomer.

Early methods for the synthesis of 3-halofurans often involved multi-step processes starting from readily available furan derivatives. One of the key precursors for accessing the 3-position of the furan ring was 3-furoic acid.

Seminal Synthetic Approaches

The Hunsdiecker Reaction for the Synthesis of 3-Bromofuran (B129083)

Experimental Protocol: Synthesis of 3-Bromofuran from 3-Furoic Acid

-

Preparation of Silver 3-Furoate (B1236865): 3-Furoic acid is dissolved in an aqueous solution of sodium hydroxide. A solution of silver nitrate (B79036) is then added to precipitate silver 3-furoate. The precipitate is filtered, washed with water and acetone, and then thoroughly dried.

-

Bromination and Decarboxylation: The dry silver 3-furoate is suspended in a dry, inert solvent such as carbon tetrachloride. Bromine is added dropwise to the suspension while stirring. The reaction mixture is then refluxed until the evolution of carbon dioxide ceases.

-

Work-up and Purification: The reaction mixture is filtered to remove silver bromide. The filtrate is washed with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with a saturated sodium bicarbonate solution and then water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting crude 3-bromofuran is purified by fractional distillation.

This method, while effective for producing 3-bromofuran, highlights the challenges of direct halogenation of the furan ring, which typically favors substitution at the 2- and 5-positions due to the electronic properties of the ring.

Evolution of Synthetic Methodologies: Towards More Direct Routes

Later developments in synthetic organic chemistry led to more direct and efficient methods for the preparation of this compound. A notable advancement is detailed in a US patent, which describes a process for preparing 3-halofurans, including this compound.[3] This method involves the thermal decomposition of alkali metal or alkaline earth salts of exo-cis-4,5-dihalo-3,6-endoxohexahydrophthalic acids.[3]

Experimental Protocol: Synthesis of this compound via Decomposition of a Dihalo-endoxohexahydrophthalate Salt [3]

-

Preparation of the Starting Material: The exo-cis-4,5-dichloro-3,6-endoxohexahydrophthalic acid salt is prepared from furan and maleic anhydride (B1165640) through a Diels-Alder reaction, followed by halogenation.[3]

-

Thermal Decomposition: The prepared salt is mixed with a base, such as an alkali or alkaline earth hydroxide, and heated to a temperature above 100°C.[3]

-

Isolation of this compound: The this compound produced is isolated from the reaction mixture, likely through distillation.[3]

This method represents a more targeted approach to the synthesis of 3-halofurans by constructing a precursor that, upon decomposition, yields the desired substitution pattern.

Modern Synthetic Strategies

Contemporary synthetic chemistry offers a variety of more sophisticated and efficient routes to this compound and its derivatives. These methods often employ transition metal catalysis and novel cyclization strategies to achieve high yields and regioselectivity.

One modern approach involves the cyclization of appropriately substituted acyclic precursors. For instance, a gold-catalyzed cycloisomerization of allenones has been shown to produce substituted furans, and similar strategies could be adapted for the synthesis of this compound.

While a specific, detailed modern protocol for the direct synthesis of unsubstituted this compound is not prominently featured in the immediate search results, the general principles of modern furan synthesis can be applied. For example, a plausible modern route could involve the following steps:

-

Starting Material: A suitable starting material would be a readily available compound that can be functionalized to introduce the necessary atoms for the furan ring and the chlorine at the 3-position.

-

Key Reaction: A key step would likely be a transition-metal-catalyzed cyclization reaction, for example, a palladium- or gold-catalyzed process.

-

Reaction Conditions: The reaction would be carried out under optimized conditions, including the choice of catalyst, ligand, solvent, temperature, and reaction time, to maximize the yield and purity of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the historical synthesis of 3-bromofuran, which serves as a proxy for early 3-halofuran synthesis. Data for a specific modern synthesis of this compound is not available from the provided search results.

| Synthetic Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) |

| Modified Hunsdiecker Reaction | 3-Furoic Acid | Silver Nitrate, Sodium Hydroxide, Bromine | Carbon Tetrachloride | Reflux | Not explicitly stated in general descriptions |

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described.

Caption: Historical synthesis of 3-bromofuran via a modified Hunsdiecker reaction.

Caption: Patented synthesis of this compound via thermal decomposition.

Conclusion

The synthesis of this compound has evolved from early, indirect methods analogous to the Hunsdiecker reaction to more targeted approaches involving the decomposition of specifically designed precursors. While the seminal work of Shepard, Winslow, and Johnson in 1930 was crucial in opening up the field of furan halogenation, the development of more efficient and regioselective methods continues to be an area of interest for synthetic chemists. The methodologies outlined in this guide provide a solid foundation for understanding the historical context and the practical aspects of synthesizing this important heterocyclic compound. Further research into modern catalytic methods is warranted to develop even more streamlined and sustainable routes to this compound and its derivatives for their potential use in various scientific and industrial applications.

References

The Elusive 3-Chlorofuran: A Technical Guide to the Natural Landscape of Halogenated Furans

Introduction

In the vast and intricate world of natural products, halogenated compounds represent a significant and biologically active class of molecules.[1][2] While the incorporation of halogen atoms, particularly chlorine and bromine, is a common biosynthetic strategy employed by a diverse range of organisms, the natural occurrence of specific, simple halogenated heterocycles such as 3-Chlorofuran remains undocumented in scientific literature.[1][2][3][4] This technical guide provides a comprehensive overview of naturally occurring halogenated furans and related compounds, addresses the apparent absence of this compound in nature, and details the experimental methodologies used for the discovery and characterization of this unique class of molecules.

Absence of Evidence: The Case of this compound

Despite extensive research into natural organohalogens, a thorough review of scientific databases and literature reveals no definitive evidence of this compound being isolated as a naturally occurring compound. While thousands of halogenated natural products have been identified from both marine and terrestrial organisms, the simple 3-chlorinated furan (B31954) scaffold has not been reported among them.[1][2][3] The PubChem database, a comprehensive repository of chemical information, lists this compound but provides no information on its natural sources, focusing instead on its synthetic and physicochemical properties.[5]

Naturally Occurring Halogenated Furan Derivatives and Related Compounds

While this compound itself appears to be absent from nature's pharmacopeia, a variety of more complex halogenated compounds containing furan or related dihydrofuran and benzofuran (B130515) moieties have been discovered. These are predominantly found in marine organisms, which are prolific producers of halogenated metabolites.[1][3][4]

Table 1: Examples of Naturally Occurring Halogenated Furan-Containing Compounds

| Compound Name | Structure | Natural Source | Reported Biological Activity |

| Plakorsin D | Polyketide with a furan moiety | Marine sponge (Plakortis simplex) | Anticancer[6] |

| (–)-Bipinnatin J | Diterpene furanocembrenoid | Bipinnate sea plume (Antillogorgia bipinnata) | Not specified in the provided context[7] |

| 5-hydroxy-4-(hydroxymethyl)-2-methyl-2,3-dihydrobenzofuran | Dihydrobenzofuran | Endophytic fungus | Not specified, isolated with an antibacterial compound[8] |

| Chloroaustralasines A–C | Chlorinated monoterpenyl quinolones | Bark of Codiaeum peltatum | Not specified[9] |

Biosynthesis of Halogenated Natural Products

The biosynthesis of halogenated natural products is a fascinating area of study, primarily involving the action of halogenating enzymes.[10][11] These enzymes, such as haloperoxidases, are capable of oxidizing halide ions (Cl⁻, Br⁻, I⁻) to generate reactive halogen species.[12] These reactive species can then participate in electrophilic halogenation of various organic substrates.

Experimental Protocols for Isolation and Identification

The discovery of new natural products, including halogenated furans, relies on a systematic workflow involving extraction, fractionation, and structural elucidation.

1. Extraction: The initial step involves the extraction of metabolites from the source organism (e.g., marine sponge, fungus). This is typically achieved using organic solvents of varying polarity, such as methanol, ethanol, ethyl acetate, or dichloromethane, to capture a broad spectrum of compounds.

2. Bioassay-Guided Fractionation: To isolate biologically active compounds, the crude extract undergoes a process called bioassay-guided fractionation.[13] The extract is separated into simpler fractions using chromatographic techniques, and each fraction is tested for a specific biological activity (e.g., antibacterial, antifungal, cytotoxic). Fractions showing activity are subjected to further rounds of separation until pure compounds are isolated.

3. Chromatographic Techniques: A variety of chromatographic methods are employed for the separation and purification of natural products:

-

Column Chromatography: Often used for initial fractionation, with stationary phases like silica (B1680970) gel or alumina.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds. Reversed-phase HPLC with C18 columns is very common.

-

Gas Chromatography (GC): Suitable for the analysis of volatile compounds. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for identifying components of a mixture.[14][15]

4. Structural Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.[4] Isotopic patterns can be indicative of the presence of halogens like chlorine and bromine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for determining the complete three-dimensional structure of a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically required.[13]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Provide information about the functional groups present in the molecule and the nature of its chromophores, respectively.[8]

Table 2: Key Analytical Techniques and Their Applications

| Technique | Abbreviation | Primary Information Obtained |

| High-Performance Liquid Chromatography | HPLC | Separation and purification of non-volatile compounds |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile compounds[14][15] |

| High-Resolution Mass Spectrometry | HRMS | Precise molecular weight and elemental formula[4] |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed 3D molecular structure[13] |

Analytical Methods for Halogenated Micropollutants

While not directly applicable to the discovery of new natural products, the analytical methods developed for the detection of halogenated environmental pollutants, such as polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), are highly sophisticated and sensitive.[14][16][17][18] These methods, often mandated by regulatory agencies like the U.S. Environmental Protection Agency (EPA), typically involve:

-

Isotope Dilution: The use of isotopically labeled internal standards for accurate quantification.[16][17]

-

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): The gold standard for the isomer-specific analysis of these compounds at ultra-trace levels.[14][16][17]

These highly sensitive methods could potentially be adapted for the screening of environmental or biological samples for novel, simple halogenated furans like this compound, should there be a reason to suspect their presence.

Biological Significance and Future Directions

Naturally occurring halogenated compounds often exhibit potent biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][10][19] The incorporation of a halogen atom can significantly alter the electronic and lipophilic properties of a molecule, enhancing its ability to interact with biological targets and cross cell membranes. The furan moiety itself is a common scaffold in many biologically active natural products and synthetic drugs.[6][20][21]

The continued exploration of unique natural environments, particularly the world's oceans, is likely to uncover many more novel halogenated natural products.[1][3] Advances in analytical techniques and genomic methods for identifying biosynthetic gene clusters will undoubtedly accelerate the discovery of new compounds and the elucidation of their biosynthetic pathways. While this compound may not be a product of nature, the study of its more complex, naturally occurring halogenated furan relatives will continue to provide valuable leads for drug discovery and development.

The natural occurrence of this compound has not been established in the scientific literature. However, the broader class of halogenated furan-containing natural products is a rich source of chemical diversity and biological activity. The methodologies for the isolation, identification, and structural elucidation of these compounds are well-established, relying on a combination of chromatography and spectroscopy. For researchers, scientists, and drug development professionals, the study of these unique molecules offers exciting opportunities for the discovery of new therapeutic agents and a deeper understanding of nature's biosynthetic capabilities.

References

- 1. The diversity of naturally produced organohalogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eurochlor.org [eurochlor.org]

- 5. Furan, 3-chloro- | C4H3ClO | CID 3016547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Searching for original natural products by molecular networking: detection, isolation and total synthesis of chloroaustralasines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Biohalogenation: nature's way to synthesize halogenated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bioguided isolation, identification and activity evaluation of antifungal compounds from Acorus tatarinowii Schott - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. analytix.co.uk [analytix.co.uk]

- 17. epa.gov [epa.gov]

- 18. Analytical methods for determination of polychlorinated dibenzo-p- dioxins and polychlorinated dibenzofurans | Journal of Military Science and Technology [online.jmst.info]

- 19. Organohalogens Naturally Biosynthesized in Marine Environments and Produced as Disinfection Byproducts Alter Sarco/Endoplasmic Reticulum Ca2+ Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

Initial Reactivity Studies of the Furan Ring in 3-Chlorofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial reactivity studies concerning the furan (B31954) ring in 3-chlorofuran. Due to the limited availability of direct research on this compound, this document leverages studies on the closely related 3-bromofuran (B129083) as a primary model to infer and present the expected reactivity patterns. The information herein is intended to guide synthetic planning and further investigation into the chemistry of this halogenated heterocycle.

Introduction to the Reactivity of 3-Halofurans

The furan ring is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. The introduction of a halogen atom at the 3-position, as in this compound, significantly influences the electron distribution and reactivity of the ring. The chlorine atom exerts a dual effect: its inductive electron-withdrawing nature deactivates the ring towards electrophilic attack compared to unsubstituted furan, while its lone pairs can participate in resonance, influencing regioselectivity.

The primary modes of reactivity explored for 3-halofurans, and by extension this compound, include metal-halogen exchange and directed metallation, palladium-catalyzed cross-coupling reactions, and cycloaddition reactions. Understanding these fundamental transformations is crucial for the strategic incorporation of the 3-furyl moiety into more complex molecules, a common objective in pharmaceutical and materials science research.

Metal-Halogen Exchange and Directed Lithiation

One of the most synthetically useful transformations of 3-halofurans is their conversion to organolithium reagents. This allows for the introduction of a wide range of electrophiles at the 3-position. However, the stability of the resulting 3-lithiofuran is a critical consideration.

Studies on 3-bromofuran have shown that metal-halogen exchange with an alkyllithium reagent, such as n-butyllithium, readily proceeds at low temperatures (-78 °C) to generate 3-lithiofuran.[1] This intermediate can then be trapped by various electrophiles. It is crucial to maintain low temperatures, as 3-lithiofuran is known to rearrange to the more thermodynamically stable 2-lithiofuran (B141411) at temperatures above -40 °C.[1]

Alternatively, directed ortho-lithiation can be achieved. The use of lithium diisopropylamide (LDA) has been shown to selectively deprotonate the C2 position of 3-halofurans.[1] This provides a complementary method for functionalization at a position adjacent to the halogen.

Table 1: Representative Lithiation Reactions of 3-Bromofuran and Subsequent Electrophilic Quench

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield (%) | Reference |

| 3-Bromofuran | n-BuLi, THF, -78 °C | Prenyl bromide | 3-Prenylfuran | Not Reported | [2] |

| 3-Bromofuran | n-BuLi, THF, -78 °C | (CH₃)₃SiCl | 3-(Trimethylsilyl)furan | Not Reported | [2] |

| 3-Bromofuran | LDA, THF | (CH₃)₃SiCl | 2-(Trimethylsilyl)-3-bromofuran | Not Reported | [1] |

Note: Yields for these specific reactions were not provided in the cited literature but are generally expected to be moderate to good.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange of 3-Bromofuran and Electrophilic Quench

Materials:

-

3-Bromofuran

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (in hexanes)

-

Electrophile (e.g., trimethylsilyl (B98337) chloride)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 3-bromofuran (1.0 eq) dissolved in anhydrous THF (to achieve a concentration of ~0.5 M).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

-

The reaction mixture is stirred at -78 °C for 1 hour to ensure complete metal-halogen exchange.

-

The chosen electrophile (1.2 eq) is then added dropwise to the solution at -78 °C.

-

The reaction is allowed to stir at -78 °C for an additional 1-2 hours before being gradually warmed to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired 3-substituted furan.

This is a generalized protocol and may require optimization for specific electrophiles.

Diagram 1: Lithiation Pathways of 3-Halofurans

Caption: Lithiation pathways for 3-halofurans.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 3-halofurans are viable substrates for these transformations. The reactivity of the C-H bonds at the C2 and C5 positions, as well as the C-X bond at the C3 position, can be exploited.

Direct C-H arylation of 3-bromofuran at the C2 position has been achieved using aryl bromides in the presence of a palladium acetate catalyst.[3] Further arylation at the C5 position can also occur, leading to di- and even tri-arylated furan derivatives.[3] It is anticipated that this compound would undergo similar C-H functionalization, potentially requiring more forcing conditions or specialized catalyst systems due to the greater strength of the C-Cl bond.

The C-Cl bond of this compound itself can also participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form C-C bonds at the 3-position. These reactions typically require a palladium catalyst, a suitable ligand, and a base.

Table 2: Palladium-Catalyzed C-H Arylation of 3-Bromofuran

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 3-Bromofuran | 4-Bromotoluene | Pd(OAc)₂ | KOAc | DMA | 2-(p-Tolyl)-3-bromofuran | 75 | [3] |

| 3-Bromofuran | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | KOAc | DMA | 2-(4-Methoxyphenyl)-3-bromofuran | 80 | [3] |

| 3-Bromofuran | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ | KOAc | DMA | 2-(4-Fluorophenyl)-3-bromofuran | 72 | [3] |

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation of 3-Bromofuran

Materials:

-

3-Bromofuran

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium acetate (KOAc)

-

N,N-Dimethylacetamide (DMA)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk tube containing a magnetic stir bar is added 3-bromofuran (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), and KOAc (2.0 eq).

-

The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Anhydrous DMA is added via syringe, and the reaction mixture is stirred at an elevated temperature (e.g., 120-150 °C) for 12-24 hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The residue is purified by flash column chromatography to afford the 2-aryl-3-bromofuran product.

This protocol is based on conditions reported for 3-bromofuran and may require adaptation for this compound.

Diagram 2: Palladium-Catalyzed Cross-Coupling Pathways

Caption: Potential palladium-catalyzed cross-coupling reactions of this compound.

Cycloaddition Reactions

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the construction of oxabicyclic systems, which are valuable intermediates in organic synthesis. The reactivity of the furan diene is enhanced by electron-donating substituents and diminished by electron-withdrawing groups.

The chlorine atom at the 3-position of this compound is electron-withdrawing, which is expected to decrease its reactivity as a diene in Diels-Alder reactions compared to unsubstituted furan. Consequently, more reactive dienophiles and/or more forcing reaction conditions (e.g., high temperature or pressure) may be necessary to achieve cycloaddition.

Diagram 3: General Scheme for Diels-Alder Reaction of this compound

Caption: Proposed Diels-Alder reaction of this compound.

Conclusion

The initial reactivity of the furan ring in this compound is largely inferred from studies on its bromo-analogue. The primary avenues for synthetic modification involve the generation of organometallic intermediates via metal-halogen exchange or directed lithiation, and participation in palladium-catalyzed cross-coupling reactions at both C-H and C-Cl bonds. While the electron-withdrawing nature of the chlorine atom likely tempers the reactivity of the furan ring in reactions such as electrophilic aromatic substitution and cycloadditions, it also provides a handle for a variety of powerful bond-forming reactions. Further experimental investigation is warranted to fully elucidate the reactivity profile of this compound and to develop optimized protocols for its synthetic application. This guide serves as a foundational resource for researchers embarking on such studies.

References

- 1. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Synthesis and Reactivity of 4âAmino-Substituted Furfurals - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

A Technical Guide to the Thermochemical Properties and Stability of 3-Chlorofuran

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chlorofuran is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties and stability is paramount for its synthesis, purification, storage, and application, particularly in drug development where thermal processing and long-term stability are critical. This technical guide provides a comprehensive overview of the methodologies required to characterize the thermochemical landscape of this compound. Due to a notable scarcity of direct experimental data for this specific molecule, this document focuses on established experimental and computational protocols used for analogous furan (B31954) derivatives. By detailing these state-of-the-art techniques, this guide serves as a foundational resource and a roadmap for future research to elucidate the essential thermochemical parameters of this compound.

Introduction to this compound

Furan and its derivatives are a vital class of heterocyclic compounds present in numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a halogen, such as chlorine, onto the furan ring can significantly alter its electronic properties, reactivity, and metabolic stability, making chlorinated furans attractive scaffolds in drug design. This compound, specifically, presents a unique substitution pattern that is less explored compared to its 2-substituted counterpart.

The thermochemical properties of a compound, such as its enthalpy of formation, entropy, and heat capacity, govern its energy content and its behavior in chemical reactions. Thermal stability, the ability to resist decomposition at elevated temperatures, is a critical factor for practical applications. For drug development professionals, these parameters influence reaction kinetics, process safety, formulation strategies, and shelf-life. This guide outlines the necessary frameworks for determining these crucial properties for this compound.

Physicochemical Properties of this compound

Direct experimental thermochemical data for this compound is largely absent in the published literature. However, basic molecular information has been compiled from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₄H₃ClO | PubChem[1] |

| Molecular Weight | 102.52 g/mol | PubChem[1] |

| CAS Number | 50689-17-3 | NIST[2] |

| IUPAC Name | This compound | PubChem[1] |

Experimental Determination of Thermochemical Properties

The determination of the gas-phase standard enthalpy of formation (ΔfH°(g)) is a cornerstone of thermochemical characterization. It is typically derived by combining the standard enthalpy of formation in the condensed phase (liquid or solid) with the enthalpy of phase change (vaporization or sublimation).

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a liquid (ΔfH°(l)) or solid (ΔfH°(cr)) organic compound is most commonly determined from its standard enthalpy of combustion (ΔcH°). For halogenated compounds, static-bomb combustion calorimetry is the preferred method.[3]

Experimental Protocol:

-

Sample Preparation: A precise mass of the liquid this compound sample is encapsulated in a combustible container (e.g., a polyester (B1180765) bag) of known mass and heat of combustion.

-

Bomb Setup: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb". A small amount of water is added to the bomb to ensure that the combustion products are in their standard states (e.g., aqueous HCl).

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~3 MPa).

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (an isoperibol calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the surrounding water is meticulously recorded at short intervals until the system reaches a final, stable temperature.

-

Analysis of Products: The final contents of the bomb are analyzed to confirm complete combustion and to quantify the distribution of chlorine among the products (e.g., Cl₂, HCl).

-

Calculation: The specific energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Washburn corrections are applied to account for the deviation of the initial and final states from standard conditions.[4] From this, the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation in the liquid phase are derived.[3]

Enthalpy of Vaporization via Calvet Microcalorimetry

The enthalpy of vaporization (ΔlᵍHₘ°) is the heat required to convert one mole of a substance from liquid to gas. High-temperature Calvet microcalorimetry is a precise technique for measuring this property using only a few milligrams of sample.[5]

Experimental Protocol:

-

Sample Loading: A small, precisely weighed sample (1-5 mg) of this compound is introduced into a sample cell.

-

Calorimeter Setup: The sample cell and a matching reference cell are placed into the differential heat-flow detector of the Calvet microcalorimeter, which is maintained at a constant temperature (e.g., 298.15 K).[5]

-

Vaporization: The sample is vaporized under a controlled atmosphere or vacuum. The heat absorbed by the sample during vaporization creates a temperature difference between the sample and reference cells.

-

Heat Flow Measurement: This temperature difference generates a voltage signal via a thermopile, which is proportional to the heat flow. The signal is recorded over time until the sample has completely vaporized and the signal returns to the baseline.

-

Calibration and Calculation: The area under the resulting peak is integrated to determine the total heat absorbed. The system is calibrated electrically by dissipating a known amount of heat through a resistor in the cell.[5] The molar enthalpy of vaporization is then calculated from the absorbed heat and the molar amount of the sample.

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Computational Determination of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide a reliable alternative for estimating thermochemical properties. Composite methods, which combine results from several high-level calculations, are particularly effective.

Gaussian-3 (G3) Theory

Gaussian-3 (G3) theory is a well-established ab initio composite method for computing accurate molecular energies.[6] It modifies its predecessor, G2 theory, to correct several deficiencies, resulting in a mean absolute deviation from experiment of less than 1 kcal/mol for enthalpies of formation.[7]

Computational Protocol:

-

Geometry Optimization: The molecular geometry of this compound is first optimized using a lower level of theory, typically Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using more sophisticated levels of theory and larger basis sets (e.g., MP4, QCISD(T)).

-

Energy Combination: The final G3 energy is determined by combining the energies from these calculations in a specific, predefined manner. This includes several additive corrections, such as a "higher-level correction" (HLC), to approximate a very high-level calculation with a very large basis set.[8]

-